Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
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Overview
Description
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a synthetic organic compound with the molecular formula C17H22N2O6S and a molecular weight of 382.439 g/mol This compound is characterized by the presence of a butyl group, a trimethoxyphenyl group, and an oxadiazole ring, which are linked through a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the trimethoxyphenyl group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxadiazole ring is replaced by the trimethoxyphenyl moiety.
Attachment of the sulfanyl acetate group: This step involves the reaction of the oxadiazole derivative with a thiol compound, followed by esterification with butyl acetate to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding hydrazides or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides or reduced oxadiazole derivatives.
Substitution: Nitrated, halogenated, or sulfonated trimethoxyphenyl derivatives.
Scientific Research Applications
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and trimethoxyphenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The sulfanyl acetate moiety may also participate in covalent bonding with nucleophilic residues in the target proteins, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a different oxadiazole ring position.
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: Contains a thiadiazole ring instead of an oxadiazole ring.
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-triazol-2-yl]sulfanyl}acetate: Contains a triazole ring instead of an oxadiazole ring.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their heterocyclic rings.
Properties
Molecular Formula |
C17H22N2O6S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
butyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H22N2O6S/c1-5-6-7-24-14(20)10-26-17-19-18-16(25-17)11-8-12(21-2)15(23-4)13(9-11)22-3/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
JDKJCHAPEWVHLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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